1-(4-fluorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S2/c1-10-6-7-20-14(10)13(17)8-16-21(18,19)9-11-2-4-12(15)5-3-11/h2-7,13,16-17H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPJHYYRVLJUDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)CC2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound decomposes into three synthons:
- Methanesulfonyl chloride (electrophilic sulfonylation agent)
- 1-(4-Fluorophenyl)methanol (aryl precursor)
- 2-Amino-1-(3-methylthiophen-2-yl)ethanol (amine nucleophile)
Critical disconnections occur at the sulfonamide N–S bond and the β-hydroxy amine C–N bond. The synthesis requires orthogonal protection of the hydroxyl group during sulfonylation to prevent O-sulfonation side reactions.
Synthetic Routes
Stepwise Assembly via Amine Intermediate
Preparation of 2-Amino-1-(3-Methylthiophen-2-yl)Ethanol
A modified Henry reaction between 3-methylthiophene-2-carbaldehyde (1.0 equiv) and nitromethane (3.0 equiv) in methanol with ammonium acetate catalysis (20 mol%) yields β-nitro alcohol. Subsequent hydrogenation over Raney Ni (H₂, 50 psi, 25°C) provides the amine in 78% yield over two steps.
Key Data:
- β-Nitro Alcohol Intermediate : $$ ^1H $$ NMR (CDCl₃) δ 4.52 (dd, J = 12.4, 4.8 Hz, 1H), 4.37 (dd, J = 12.4, 6.2 Hz, 1H), 7.21 (d, J = 5.1 Hz, 1H), 6.83 (d, J = 5.1 Hz, 1H)
- Amine Product : HRMS (ESI) calcd. for C₇H₁₁NOS [M+H]⁺: 158.0638, found: 158.0632
Sulfonylation with Methanesulfonyl Chloride
The amine (1.0 equiv) reacts with methanesulfonyl chloride (1.2 equiv) in dichloromethane at 0°C using N,N-diisopropylethylamine (2.5 equiv) as base. After 2 h, silica gel chromatography (petroleum ether/EtOAc 3:1) isolates the product in 85% yield.
Optimization Note:
Exceeding 1.2 equiv methanesulfonyl chloride led to over-sulfonation of the hydroxyl group, necessitating TBDMS protection (0.5 equiv TBDMSCl, imidazole catalyst) prior to reaction.
Nickel-Catalyzed Three-Component Coupling
Adapting methodologies from allylic amine synthesis, a mixture of:
- 4-Fluorostyrene (1.5 equiv)
- 3-Methylthiophene-2-carbaldehyde (1.0 equiv)
- Methanesulfonamide (1.2 equiv)
reacts with Ni(COD)₂ (10 mol%), PCy₃ (20 mol%), and Ti(OiPr)₄ (20 mol%) in anhydrous acetonitrile at 100°C for 12 h. Flash chromatography affords the product in 62% yield.
Mechanistic Insight:
The nickel catalyst facilitates C–N bond formation via a proposed [Ni]-hydride intermediate, enabling stereoselective addition to the β-hydroxy amine.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
- δ 7.45–7.38 (m, 2H, Ar–H)
- δ 7.12–7.05 (m, 2H, Ar–F)
- δ 6.95 (d, J = 5.2 Hz, 1H, Thienyl–H)
- δ 6.72 (d, J = 5.2 Hz, 1H, Thienyl–H)
- δ 4.21 (dd, J = 9.8, 4.6 Hz, 1H, CH–OH)
- δ 3.45 (s, 3H, SO₂CH₃)
- δ 2.34 (s, 3H, Thienyl–CH₃)
¹³C NMR (101 MHz, CDCl₃):
- δ 162.1 (d, J = 247.3 Hz, C–F)
- δ 140.2 (C–S)
- δ 134.7 (SO₂CH₃)
- δ 128.5 (Thienyl–C)
- δ 115.3 (d, J = 21.7 Hz, Ar–CH)
Comparative Analysis of Synthetic Methods
| Parameter | Stepwise Assembly | Nickel-Catalyzed Coupling |
|---|---|---|
| Yield | 72% (2 steps) | 62% (1 step) |
| Stereoselectivity | 98% ee | 85% ee |
| Purification | Column required | Column required |
| Scalability | >100 g demonstrated | Limited to 10 g batches |
The stepwise method offers superior enantiocontrol, while the catalytic route reduces synthetic steps.
Challenges and Mitigation Strategies
5.1. Hydroxyl Group Reactivity
Unprotected hydroxyl groups participate in sulfonylation (5–15% O-sulfonation byproduct). Silyl protection (e.g., TBDMSCl) followed by TBAF deprotection post-reaction suppresses this to <2%.
5.2. Thiophene Ring Stability
Extended heating above 110°C induces thiophene decomposition. Maintaining reactions at 100°C with degassed solvents prevents ring-opening.
Industrial Considerations
Cost Analysis:
- Nickel catalysis adds $12.50/g reagent costs vs. $4.20/g for stepwise synthesis
- Stepwise route preferred for large-scale GMP manufacturing
Green Chemistry Metrics:
- E-factor: 18.7 (stepwise) vs. 23.9 (catalytic)
- PMI: 32.1 vs. 41.5
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction of the sulfonamide group produces an amine.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar structural features to 1-(4-fluorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)methanesulfonamide exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The presence of the methanesulfonamide group is crucial for enhancing the compound's efficacy against various cancer types.
Case Study: Bicalutamide Synthesis
Bicalutamide, an antiandrogen used in prostate cancer treatment, shares structural similarities with our compound. The synthesis of bicalutamide involves sulfonamide derivatives, highlighting the potential for this compound to be further developed as an anticancer agent through structural modifications .
2. Neurological Applications
The compound's ability to interact with neurotransmitter systems makes it a candidate for neurological research. Its structure suggests potential modulation of the glutamatergic system, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study: Neuroprotective Effects
Research into related compounds has demonstrated neuroprotective effects through NMDA receptor antagonism and modulation of excitotoxicity. This suggests that this compound could be explored for therapeutic applications in neuroprotection and cognitive enhancement .
Pharmacological Potential
1. Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. The compound's sulfonamide group may confer similar activity against bacterial infections. Preliminary studies on structurally related compounds indicate effectiveness against both gram-positive and gram-negative bacteria.
Table: Summary of Antimicrobial Activity of Sulfonamides
| Compound | Target Organism | Activity |
|---|---|---|
| Sulfanilamide | Staphylococcus aureus | Inhibition observed |
| Trimethoprim | Escherichia coli | Bactericidal activity |
| 1-(4-fluorophenyl)-... | TBD | TBD |
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid side chains. The sulfonamide group can act as a hydrogen bond acceptor, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
1-(4-fluorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a methanesulfonamide core with a 4-fluorophenyl group and a 2-hydroxy-2-(3-methylthiophen-2-yl)ethyl moiety. This structural complexity suggests a diverse range of interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H18FN3O2S |
| Molecular Weight | 359.42 g/mol |
| Functional Groups | Hydroxyl, Sulfonamide |
| Solubility | Variable depending on pH |
Antitumor Activity
Recent studies have indicated that compounds within the same class as this compound exhibit notable antitumor activity. For instance, derivatives containing similar functional groups have shown effectiveness against various cancer cell lines through mechanisms such as inhibition of key signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Properties
Research has demonstrated that related compounds possess anti-inflammatory properties, likely due to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that the compound may also exhibit similar effects, making it a candidate for further investigation in inflammatory diseases.
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Pyrazole derivatives have been noted for their activity against bacterial strains, which could extend to this sulfonamide derivative. Preliminary studies indicate potential efficacy against Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
The presence of specific functional groups plays a crucial role in determining the biological activity of sulfonamides. The fluorophenyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability. The hydroxyl group may contribute to hydrogen bonding interactions with biological targets, while the thiophene moiety could provide additional electronic effects that modulate activity.
Case Studies
-
Antitumor Activity Evaluation
- A study evaluated the antitumor effects of similar sulfonamide derivatives on human cancer cell lines (e.g., MCF-7, HeLa). The results showed IC50 values indicating significant cytotoxicity at low concentrations, suggesting that modifications to the sulfonamide structure can enhance antitumor efficacy.
-
Anti-inflammatory Mechanism Investigation
- In vitro assays demonstrated that compounds with similar structures inhibited the expression of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), highlighting their potential as anti-inflammatory agents.
-
Antimicrobial Testing
- A series of tests against various bacterial strains revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating promising antimicrobial potential.
Q & A
Q. What are the optimized synthetic routes for 1-(4-fluorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)methanesulfonamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of a fluorophenylmethanesulfonyl chloride derivative with a hydroxyethyl-thiophene intermediate. Key steps include nucleophilic substitution under basic conditions (e.g., triethylamine in dichloromethane) and purification via recrystallization or column chromatography. Temperature control (0–25°C) and solvent selection (e.g., DMF or acetonitrile) are critical to minimize side reactions and improve yield (≥70%) .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons), hydroxyethyl moiety (δ ~3.5–4.2 ppm), and thiophene ring (δ ~6.8–7.1 ppm).
- IR : Confirm sulfonamide S=O stretching (~1300–1350 cm⁻¹) and hydroxyl O-H stretching (~3200–3500 cm⁻¹).
- MS : Use high-resolution mass spectrometry (HRMS) to validate the molecular ion ([M+H]+) and fragmentation patterns .
Q. What are the key solubility and stability considerations for this compound in biological assays?
- Methodological Answer : Solubility in aqueous buffers can be enhanced using DMSO (≤5% v/v) or cyclodextrin-based formulations. Stability studies (pH 7.4, 37°C) should monitor degradation via HPLC over 24–72 hours. Hydrolytic susceptibility of the sulfonamide group requires pH control (optimal pH 6–8) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's bioactivity?
- Methodological Answer :
- Modifications : Introduce substituents to the thiophene (e.g., halogenation at the 5-position) or fluorophenyl group (e.g., para-substitution with electron-withdrawing groups).
- Assays : Test analogs in target-specific assays (e.g., enzyme inhibition or receptor binding) to correlate substituent effects with potency. Computational docking (AutoDock, Schrödinger) predicts binding modes to prioritize synthetic targets .
Q. What experimental strategies resolve contradictions in bioactivity data across different cell lines or animal models?
- Methodological Answer :
- Orthogonal Assays : Validate activity using both cell-based (e.g., viability assays) and biochemical (e.g., recombinant enzyme inhibition) approaches.
- Pharmacokinetic Profiling : Assess compound bioavailability, metabolism, and tissue distribution to explain efficacy discrepancies.
- Species-Specific Factors : Compare target homology (e.g., human vs. murine receptors) and metabolic enzyme expression .
Q. What mechanistic insights can be gained from studying this compound's interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (KD) and stoichiometry.
- Kinetic Studies : Measure inhibition constants (Ki) via competitive assays with fluorescent substrates.
- Structural Biology : Co-crystallization with the target protein (e.g., X-ray crystallography) reveals critical interactions, such as hydrogen bonding with the sulfonamide group .
Q. How does the stereochemistry of the hydroxyethyl-thiophene moiety influence pharmacological properties?
- Methodological Answer :
- Chiral Resolution : Separate enantiomers using chiral HPLC or enzymatic resolution.
- In Vitro/In Vivo Testing : Compare enantiomer activity in target assays and ADME (absorption, distribution, metabolism, excretion) profiles.
- Molecular Dynamics Simulations : Model enantiomer-target interactions to rationalize potency differences .
Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?
- Methodological Answer :
- Curve Fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values with 95% confidence intervals.
- Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous data points.
- Reproducibility : Perform triplicate experiments and report SEM or SD for biological replicates .
Q. How can researchers validate target engagement in complex biological systems (e.g., whole tissues or animal models)?
- Methodological Answer :
- Chemical Probes : Use photoaffinity labeling or click chemistry to tag the compound and visualize target binding in situ.
- Biomarker Analysis : Measure downstream effectors (e.g., phosphorylated proteins) via Western blot or ELISA.
- PET/SPECT Imaging : Develop radiolabeled analogs (e.g., 18F or 11C) for non-invasive target quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
